Mechanistic Divergence from Classical REV-ERB Agonists: KK-S6 Does Not Engage the Ligand-Binding Domain
KK-S6 was directly compared to the classical synthetic REV-ERB agonist GSK4112 in a GAL4-REV-ERBα chimera reporter assay. While GSK4112 robustly inhibited the GAL4-UAS-Luc reporter activity in the presence of the GAL4-REV-ERBα chimeric protein, KK-S6 produced no measurable effect on the same reporter [1]. This result demonstrates that KK-S6 does not function as a direct ligand for the REV-ERBα ligand-binding domain, distinguishing it mechanistically from GSK4112 and other classical REV-ERB agonists such as SR9009 [1][2].
| Evidence Dimension | GAL4-REV-ERBα chimeric reporter inhibition |
|---|---|
| Target Compound Data | No effect on GAL4-UAS-Luc reporter activity |
| Comparator Or Baseline | GSK4112: Significant inhibition of GAL4-UAS-Luc reporter activity |
| Quantified Difference | KK-S6 exhibits no detectable activity in this assay, whereas GSK4112 acts as a direct agonist |
| Conditions | Co-transfection of GAL4-REV-ERBα chimeric protein and GAL4-UAS-Luc reporter in HepG2 cells |
Why This Matters
This mechanistic distinction is critical for researchers investigating REV-ERB biology; using a classical agonist would confound studies aimed at understanding non-canonical REV-ERBα regulation or indirect modulation of the circadian clock.
- [1] Lee, J., Lee, S., Chung, S., Park, N., Son, G. H., & Kim, K. (2016). Identification of a novel circadian clock modulator controlling BMAL1 expression through a ROR/REV-ERB-response element-dependent mechanism. Biochemical and Biophysical Research Communications, 469(3), 580-586. View Source
- [2] Solt, L. A., Wang, Y., Banerjee, S., Hughes, T., Kojetin, D. J., Lundasen, T., ... & Burris, T. P. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 485(7396), 62-68. View Source
